molecular formula C10H13NO B7804615 (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine

(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7804615
M. Wt: 163.22 g/mol
InChI Key: JMXMRMSUOHVHOF-SECBINFHSA-N
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Description

(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a methoxy group and an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reduction of a precursor compound, such as 4-methoxy-1-indanone, followed by amination. One common method includes:

    Reduction: 4-Methoxy-1-indanone is reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 4-methoxy-2,3-dihydro-1H-indan-1-ol.

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under catalytic conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-Methoxy-1-indanone or 4-methoxy-2,3-dihydro-1H-indan-1-one.

    Reduction: More saturated amines like 4-methoxy-2,3-dihydro-1H-indan-1-amine.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

    4-Methoxy-1-indanone: A precursor in the synthesis of (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine.

    4-Methoxy-2,3-dihydro-1H-indan-1-ol: An intermediate in the synthetic route.

    4-Methoxy-2,3-dihydro-1H-indan-1-one: A potential oxidation product.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a methoxy group and an amine functionality

Properties

IUPAC Name

(1R)-4-methoxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMRMSUOHVHOF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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